molecular formula C14H16O2 B12520128 3-(Indan-1-yl)-2,4-pentanedione

3-(Indan-1-yl)-2,4-pentanedione

Cat. No.: B12520128
M. Wt: 216.27 g/mol
InChI Key: PYFCRFIRBFGNCV-UHFFFAOYSA-N
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Description

3-(Indan-1-yl)-2,4-pentanedione is an organic compound that features an indane moiety fused with a pentanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Indan-1-yl)-2,4-pentanedione typically involves the cyclization of substituted phenylsuccinic acids. One common method includes the reaction of phenylsuccinic acid with thionyl chloride to form an acyl chloride intermediate, which is then cyclized using aluminum chloride as a catalyst . This method is preferred due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and high-yielding synthetic routes. The use of non-toxic solvents and catalysts, such as methylene dichloride and aluminum chloride, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Indan-1-yl)-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Indan-1-yl)-2,4-pentanedione is unique due to its combined indane and pentanedione structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Biological Activity

3-(Indan-1-yl)-2,4-pentanedione, also known as indanone derivative, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H12O2C_{12}H_{12}O_2, with a molecular weight of 188.23 g/mol. The compound features a diketone structure that is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC12H12O2C_{12}H_{12}O_2
Molecular Weight188.23 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can affect cellular functions and proliferation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that it may have antimicrobial properties against certain bacterial strains.

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant capabilities. A study demonstrated that it effectively reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it was found effective against:

  • Staphylococcus aureus
  • Escherichia coli
    These findings suggest its potential application in developing new antimicrobial agents.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant effects of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's efficacy as an antioxidant.

Concentration (µM)% Scavenging Activity
1025%
5050%
10075%

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of the compound against various bacteria using the agar diffusion method. The results showed clear zones of inhibition for both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in various fields such as medicine and pharmacology. Its ability to act as an antioxidant and exhibit antimicrobial properties positions it as a candidate for further research and development.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-1-yl)pentane-2,4-dione

InChI

InChI=1S/C14H16O2/c1-9(15)14(10(2)16)13-8-7-11-5-3-4-6-12(11)13/h3-6,13-14H,7-8H2,1-2H3

InChI Key

PYFCRFIRBFGNCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCC2=CC=CC=C12)C(=O)C

Origin of Product

United States

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